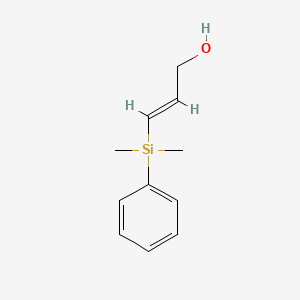
2-Propen-1-ol, 3-(dimethylphenylsilyl)-, (2E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propen-1-ol, 3-(dimethylphenylsilyl)-, (2E)- is an organosilicon compound with a unique structure that includes a vinyl group and a dimethylphenylsilyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-ol, 3-(dimethylphenylsilyl)-, (2E)- typically involves the reaction of a vinylsilane precursor with an appropriate alcohol under specific conditions. One common method includes the hydrosilylation of an alkyne with a dimethylphenylsilane in the presence of a catalyst such as platinum or rhodium . The reaction conditions often require a controlled temperature and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-Propen-1-ol, 3-(dimethylphenylsilyl)-, (2E)- undergoes various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Saturated alcohols.
Substitution: Various substituted organosilicon compounds.
科学的研究の応用
2-Propen-1-ol, 3-(dimethylphenylsilyl)-, (2E)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and coatings.
作用機序
The mechanism of action of 2-Propen-1-ol, 3-(dimethylphenylsilyl)-, (2E)- involves its interaction with various molecular targets and pathways. The vinyl group can participate in polymerization reactions, while the silyl group can enhance the stability and reactivity of the compound. The exact molecular targets and pathways depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
2-Propen-1-ol, 3-phenyl-: Similar structure but with a phenyl group instead of a dimethylphenylsilyl group.
Cinnamyl alcohol: Contains a phenyl group and is used in fragrance and flavor industries.
Uniqueness
2-Propen-1-ol, 3-(dimethylphenylsilyl)-, (2E)- is unique due to the presence of the dimethylphenylsilyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where stability and reactivity are crucial.
特性
分子式 |
C11H16OSi |
|---|---|
分子量 |
192.33 g/mol |
IUPAC名 |
(E)-3-[dimethyl(phenyl)silyl]prop-2-en-1-ol |
InChI |
InChI=1S/C11H16OSi/c1-13(2,10-6-9-12)11-7-4-3-5-8-11/h3-8,10,12H,9H2,1-2H3/b10-6+ |
InChIキー |
FVNKRUNEJXXMHC-UXBLZVDNSA-N |
異性体SMILES |
C[Si](C)(/C=C/CO)C1=CC=CC=C1 |
正規SMILES |
C[Si](C)(C=CCO)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(5-fluoro-2-hydroxyphenyl)-4-(2-fluorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081979.png)

![Benzene, 4-[(2,2-dichloroethyl)sulfonyl]-1-methoxy-2-nitro-](/img/structure/B14081987.png)
![(3S,5S,7R,9S,10R,13R,14S,16S,19S,27S)-13-ethenyl-19-hydroxy-5,7,9,11-tetramethyl-2-oxa-18-azahexacyclo[19.2.2.13,10.116,19.04,9.014,27]heptacosa-1(24),11,21(25),22-tetraene-15,17-dione](/img/structure/B14081998.png)
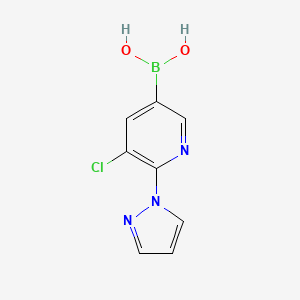

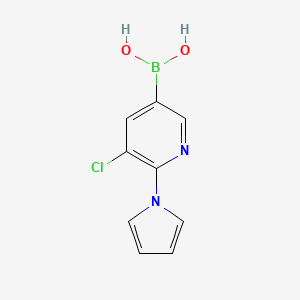
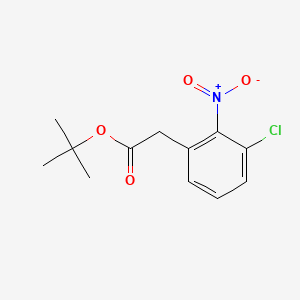
![2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoethanedithioic acid](/img/structure/B14082033.png)
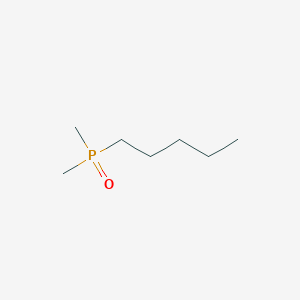
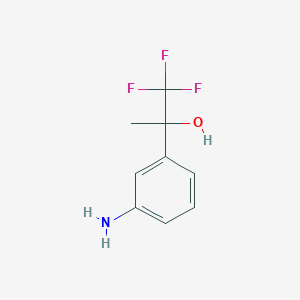
![N-[(2R,4aR,6S,7R,8R,8aS)-2-phenyl-6-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B14082058.png)
![2-[[2-[[2-[[2-[[4-Carboxy-2-[[3-hydroxy-2-(pyrrolidine-2-carbonylamino)butanoyl]amino]butanoyl]amino]-3-phenylpropyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid](/img/structure/B14082067.png)

